molecular formula C10H6ClI B3331780 2-Chloro-7-iodonaphthalene CAS No. 858024-77-8

2-Chloro-7-iodonaphthalene

Cat. No. B3331780
CAS RN: 858024-77-8
M. Wt: 288.51 g/mol
InChI Key: XDJGJGBNKXHRNN-UHFFFAOYSA-N
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Description

2-Chloro-7-iodonaphthalene is a chemical compound with the molecular formula C10H6ClI . It is used in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-7-iodonaphthalene include its molecular formula (C10H6ClI), melting point, boiling point, density, and molecular weight .

Safety and Hazards

The safety data sheet for a similar compound, 2-iodonaphthalene, indicates that it is flammable and toxic if inhaled . It may cause skin and eye irritation, respiratory irritation, and is toxic to aquatic life with long-lasting effects .

Future Directions

2-Naphthol, a similar compound, has drawn great attention in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness . It is anticipated that this will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

2-chloro-7-iodonaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClI/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJGJGBNKXHRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704791
Record name 2-Chloro-7-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-iodonaphthalene

CAS RN

858024-77-8
Record name 2-Chloro-7-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7-iodonaphthalene
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2-Chloro-7-iodonaphthalene
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Reactant of Route 6
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